molecular formula C13H13N3O5S2 B1662138 Succinylsulfathiazole CAS No. 116-43-8

Succinylsulfathiazole

Cat. No. B1662138
CAS RN: 116-43-8
M. Wt: 355.4 g/mol
InChI Key: SKVLYVHULOWXTD-UHFFFAOYSA-N
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Description

Succinylsulfathiazole (SST) is a synthetic, water-soluble drug used in the treatment of bacterial infections. It is a member of the thiazole family of antibiotics and is effective against a wide range of Gram-positive and Gram-negative organisms. It is commonly used in combination with other antibiotics to increase the effectiveness of the treatment. SST has been studied extensively in both in vivo and in vitro settings, and has been found to be highly effective in treating a variety of bacterial infections.

Scientific research applications

Local Bacteriostatic Action

Succinylsulfathiazole, primarily used for modifying gastrointestinal flora, demonstrates significant bacteriostatic action in the gastrointestinal tract due to its poor absorption from it. This property suggests its utility in preoperative preparation of the large bowel and other medical conditions requiring intestinal flora alteration (Poth & Knotts, 1942).

Use in Surgery of the Large Bowel

The compound has been effectively used as an intestinal antiseptic in surgeries involving the large bowel. Its characteristics of poor absorption and strong local antibacterial action make it an ideal candidate for surgical applications (Poth, 1942).

Impact on Fecal Bacterial Activity

Research indicates that oral administration of succinylsulfathiazole results in a marked decrease in fecal bacteria in humans. This significant reduction in bacterial content, however, does not lead to notable changes in rectal temperature (Rubin, Horvath, & Mellette, 1951).

Influence on Hemoglobin Regeneration

Studies involving dogs have shown that varying levels of succinylsulfathiazole in diets do not significantly alter hemoglobin regeneration or overall health parameters such as red blood cells, mean cell volume, and food consumption (Michaud, Maass, Ruegamer, & Elvehjem, 1944).

Reduction in Urinary Excretion of Folic Acid

The inclusion of succinylsulfathiazole in the diet of rabbits markedly reduces the urinary excretion of folic acid, highlighting its potential impact on nutrient metabolism (Simpson, Schweigert, & Pearson, 1949).

Polymorphism and Physical Stability

Studies on the polymorphism of succinylsulfathiazole reveal its physical instability in aqueous suspensions, which is crucial for formulation stability. Different crystal forms and their interconversion under various conditions have been characterized, providing insights into its physicochemical properties (Moustafa, Khalil, Ebian, & Motawi, 1974).

Modulation of the mTOR Signaling Pathway

Recent studies have shown that succinylsulfathiazole can modulate critical energy and nutrient sensing pathways, particularly the mTOR signaling pathway in the liver of mice. This finding is pivotal in understanding its effects beyond folate metabolism and its potential implications in cancer research (Beydoun et al., 2021).

properties

IUPAC Name

4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVLYVHULOWXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045281
Record name Succinylsulfathiazole
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Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Succinylsulfathiazole

CAS RN

116-43-8
Record name Succinylsulfathiazole
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Record name Succinylsulfathiazole [USP:INN:BAN]
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Record name Succinylsulfathiazole
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Record name succinylsulfathiazole
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Record name SUCCINYLSULFATHIAZOLE
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Synthesis routes and methods I

Procedure details

an Indo-Sulfathiazole Analog: Compound 27j was synthesized by the method outlined in FIG. 1. Briefly, Compound 27j was synthesized by first complexing succinic anhydride with sulfathiazole by reacting these compounds at room temperature for 6 hours in tetrahydrofuran (THF) in the presence of triethylamine (TEA) to produce succinylsulfathiazole as a white solid (67% yield). The succinylsulfathiazole was then reacted for 2 hours at room temperature with O—(N-succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) in dichloromethane in the presence of TEA to produce the corresponding succinimidyl ester, which was reacted with 1-(4-aminobutyl)-2-{1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl}acetamide in dichloromethane in the presence of TEA at room temperature for 16 hours to produce Compound 27j as a yellow gummy mass (45% yield). Compound 27j was characterized by NMR, two-dimensional NMR, and mass spectroscopy.
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Synthesis routes and methods II

Procedure details

Compound 27j was synthesized by the method outlined in FIG. 1. Briefly, Compound 27j was synthesized by first complexing succinic anhydride with sulfathiazole by reacting these compounds at room temperature for 6 hours in tetrahydrofuran (THF) in the presence of triethylamine (TEA) to produce succinylsulfathiazole as a white solid (67% yield). The succinylsulfathiazole was then reacted for 2 hours at room temperature with O—(N-succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) in dichloromethane in the presence of TEA to produce the corresponding succinimidyl ester, which was reacted with 1-(4-aminobutyl)-2-{1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl}acetamide in dichloromethane in the presence of TEA at room temperature for 16 hours to produce Compound 27j as a yellow gummy mass (45% yield). Compound 27j was characterized by NMR, two-dimensional NMR, and mass spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,890
Citations
EJ Poth, FL Knotts - Archives of Surgery, 1942 - jamanetwork.com
The experimental basis for the use of succinylsulfathiazole as an agent for altering the flora of the gastrointestinal tract is presented in other papers by us. In those communications the …
Number of citations: 69 jamanetwork.com
RC Clay, KL Pickrell - Journal of the American Medical …, 1943 - jamanetwork.com
With the establishment of the bacteriostatic value of the different sulfonamides in various infections, it was a logical step to seek for a drug of this group which would control the normal …
Number of citations: 5 jamanetwork.com
EJ POTH, FL KNOTTS, JT LEE, F Inui - Archives of Surgery, 1942 - jamanetwork.com
A systematic study to find a satisfactory drug to alter the bacterial flora of the intestinal tract was undertaken after it became apparent that sulfanilylguanidine has a limited application in …
Number of citations: 71 jamanetwork.com
KP Chaudhary, UH Patel, SB Pandya, BN Socha… - Journal of Molecular …, 2021 - Elsevier
Mononuclear copper complex of succinylsulfathiazole has been synthesized and characterized using relevant spectroscopic and X-ray diffraction techniques. EPR data and X-ray …
Number of citations: 12 www.sciencedirect.com
H Assad, S Kumar, SK Saha, N Kang, H Dahiya… - Journal of Molecular …, 2023 - Elsevier
Organic derivatives are a relatively new and effective family of corrosion inhibitors, according to recent studies, and they almost totally satisfy the requirements for a chemical to be …
Number of citations: 0 www.sciencedirect.com
EJ Poth - Journal of the American Medical Association, 1942 - jamanetwork.com
The ideal intestinal antiseptic should be poorly absorbed from the alimentary canal and should have strong antibacterial local action. A compound, succinylsulfathiazole. which has …
Number of citations: 40 jamanetwork.com
MA Moustafa, SA Khalil, AR Ebian… - Journal of Pharmaceutical …, 1974 - Elsevier
… Aqueous suspensions of succinylsulfathiazole prepared from … The polymorphism of succinylsulfathiazole is examined in … Succinylsulfathiazole was reported to be dimorphic, and …
Number of citations: 14 www.sciencedirect.com
PP Bag, RR Kothur, CM Reddy - CrystEngComm, 2014 - pubs.rsc.org
Succinylsulfathiazole (SST) is known to exist in seven different crystalline forms, namely two unsolvated polymorphic forms (SST-I, SST-II), a monohydrate (SST/H2O), dihydrate (SST/…
Number of citations: 21 pubs.rsc.org
KP Chaudhary, BN Socha, SB Pandya… - Inorganic Chemistry …, 2020 - Elsevier
The zinc complex of succinylsulfathiazole with coordinated 3-methyl pyridine (Zn-SST) was successfully synthesized using reflux method. Its chemical component and properties were …
Number of citations: 6 www.sciencedirect.com
AR Ebian, MA Moustafa, SA Khalil… - Journal of …, 1975 - Wiley Online Library
The effect of various additives on the rate of transformation of the metastable anhydrous succinylsulfathiazole Form I to the water‐stable dihydrate Form II in aqueous suspensions was …
Number of citations: 20 onlinelibrary.wiley.com

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